molecular formula C23H31FN3O6S- B10800261 Rosuvastatin (D6 Calcium)

Rosuvastatin (D6 Calcium)

Cat. No.: B10800261
M. Wt: 502.6 g/mol
InChI Key: DDORACDBOZIAGC-HPECXWNWSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of deuterium-labeled rosuvastatin calcium involves multiple steps. An effective synthesis approach for [2H4] rosuvastatin calcium has been developed, which includes ten steps to achieve excellent chemical purification and isotope enrichment . The process involves the use of commercially available reagents without further purification .

Industrial Production Methods: In industrial settings, the preparation of rosuvastatin calcium tablets involves automated sample preparation methods for content uniformity and assay testing. This automation reduces extraction and overall sample preparation hands-on times, improves data quality, and reduces human errors .

Comparison with Similar Compounds

Similar Compounds: Other statins similar to rosuvastatin include atorvastatin, pravastatin, simvastatin, fluvastatin, and lovastatin .

Uniqueness: Rosuvastatin is considered the most potent statin, with doses of 10 to 40 mg per day resulting in significant decreases in LDL cholesterol levels . It is about three-fold more potent than atorvastatin in reducing LDL cholesterol .

Conclusion

Rosuvastatin (D6 Calcium) is a valuable compound in the field of lipid-lowering medications. Its synthesis, chemical reactions, and applications in scientific research and medicine highlight its importance in managing cardiovascular diseases and enhancing therapeutic efficacy.

Properties

Molecular Formula

C23H31FN3O6S-

Molecular Weight

502.6 g/mol

IUPAC Name

(E,3R,5S)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;methane

InChI

InChI=1S/C22H28FN3O6S.CH4/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);1H4/p-1/b10-9+;/t16-,17-;/m1./s1/i1D3,2D3;

InChI Key

DDORACDBOZIAGC-HPECXWNWSA-M

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H].C

Canonical SMILES

C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Origin of Product

United States

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